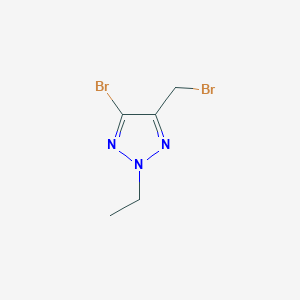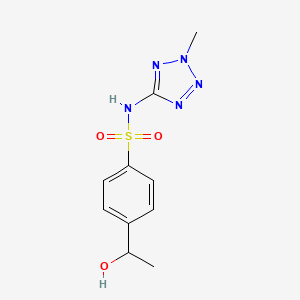
4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with a hydroxyethyl group and a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene to form benzene sulfonic acid, which is then converted to benzene sulfonamide through a reaction with ammonia.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethylene oxide reacts with the benzene sulfonamide in the presence of a Lewis acid catalyst.
Formation of the Tetrazole Ring: The tetrazole ring is synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile. The azide can be introduced via a substitution reaction with a suitable leaving group on the benzene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Friedel-Crafts alkylation and the cycloaddition reactions, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form a sulfinamide or a thiol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of 4-(1-oxoethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide.
Reduction: Formation of 4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfinamide or 4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-thiol.
Substitution: Various substituted derivatives of the benzene ring.
科学的研究の応用
4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biology: It can be used as a probe to study biological processes involving sulfonamide and tetrazole-containing molecules.
作用機序
The mechanism of action of 4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as carbonic anhydrase and receptors involved in signal transduction pathways.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
4-(1-hydroxyethyl)-N-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide: Lacks the methyl group on the tetrazole ring.
4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfinamide: Contains a sulfinamide group instead of a sulfonamide group.
Uniqueness
The presence of both the hydroxyethyl group and the tetrazole ring in 4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide makes it unique compared to similar compounds. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications.
特性
分子式 |
C10H13N5O3S |
|---|---|
分子量 |
283.31 g/mol |
IUPAC名 |
4-(1-hydroxyethyl)-N-(2-methyltetrazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H13N5O3S/c1-7(16)8-3-5-9(6-4-8)19(17,18)13-10-11-14-15(2)12-10/h3-7,16H,1-2H3,(H,12,13) |
InChIキー |
XYMMUXUAJWAKCO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)NC2=NN(N=N2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



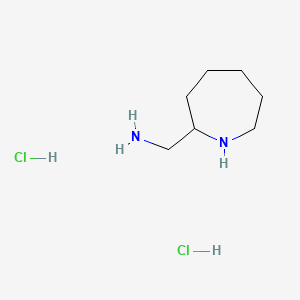


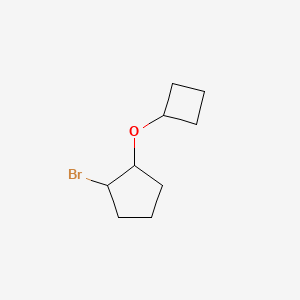
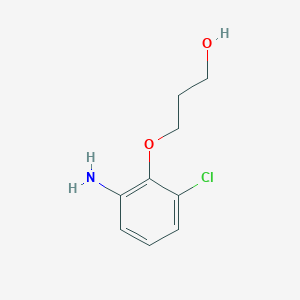
![7-Thia-4-azaspiro[2.5]octanehydrochloride](/img/structure/B13629231.png)
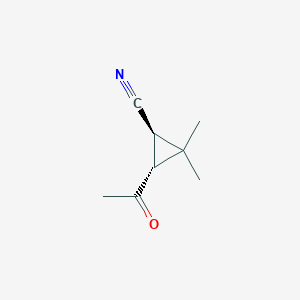

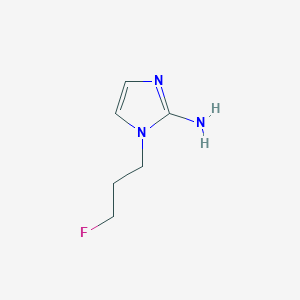
![5-Amino-1-[(5-chlorothiophen-2-YL)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13629274.png)
